N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

Description

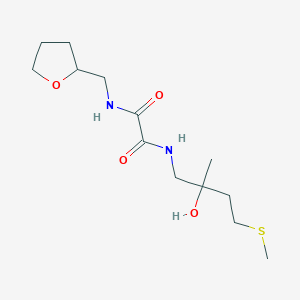

N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is an oxalamide derivative characterized by a unique substitution pattern. The molecule features a 2-hydroxy-2-methyl-4-(methylthio)butyl group at the N1 position and a tetrahydrofuran-2-ylmethyl group at the N2 position.

Properties

IUPAC Name |

N'-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-N-(oxolan-2-ylmethyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O4S/c1-13(18,5-7-20-2)9-15-12(17)11(16)14-8-10-4-3-6-19-10/h10,18H,3-9H2,1-2H3,(H,14,16)(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUQAHQSMFXJZNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCSC)(CNC(=O)C(=O)NCC1CCCO1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the individual functional groups The hydroxy-methyl-thio butyl group can be synthesized through a series of reactions involving methylation and thiolation of butyl alcohol

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The oxalamide group can be reduced to form amines.

Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxalamide group may produce primary or secondary amines.

Scientific Research Applications

N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methylthio groups may play a role in binding to these targets, while the oxalamide group may facilitate the compound’s stability and bioavailability. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Oxalamides exhibit broad functional versatility due to their modular synthesis and tunable substituents. Below is a detailed comparison of structurally related compounds based on synthesis, activity, and regulatory data from the evidence:

Table 1: Structural and Functional Comparison of Key Oxalamides

Key Comparative Insights

However, stereoisomerism in 14 complicates its pharmacokinetic profile compared to the target compound’s simpler diastereomeric structure . Flavor Enhancement: S336 () lacks the hydroxy and methylthio groups of the target compound but demonstrates high metabolic stability and regulatory approval, emphasizing the importance of substituent choice in safety profiles .

Metabolism and Toxicity: S336 undergoes rapid hepatic metabolism without amide bond cleavage, a critical feature for flavoring agents . The target compound’s methylthio group may similarly resist hydrolysis, but its hydroxyl group could introduce phase II metabolism pathways (e.g., glucuronidation) . The NOEL (100 mg/kg bw/day) for S336 provides a benchmark for evaluating the safety of other oxalamides, including the target compound .

Synthetic Complexity :

- Compounds with heterocyclic substituents (e.g., thiazole in 14, tetrahydrofuran in the target compound) require multi-step synthesis, impacting scalability. For example, 14 was synthesized in 39% yield as a stereoisomeric mixture, whereas S336’s commercial production suggests optimized routes .

Biological Activity

N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a synthetic compound with potential biological activity. Its complex structure suggests various interactions at the molecular level, which may confer unique pharmacological properties. This article reviews the biological activity of this compound, examining its mechanisms, effects on cellular systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound consists of two significant functional groups: an oxalamide and a tetrahydrofuran moiety. The presence of a methylthio group and a hydroxyl group enhances its solubility and reactivity, potentially influencing its biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its antioxidant properties, anti-inflammatory effects, and potential as a therapeutic agent in various diseases.

Antioxidant Activity

Studies have indicated that compounds with similar structures exhibit significant antioxidant activity , primarily through the scavenging of reactive oxygen species (ROS). This property is crucial for protecting cells from oxidative stress, which is implicated in numerous diseases.

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory pathways. Similar derivatives have been reported to inhibit pro-inflammatory cytokines, suggesting that this compound may also reduce inflammation in cellular models.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn based on related compounds:

- Inhibition of Pro-inflammatory Cytokines : The compound may interfere with signaling pathways that lead to the production of inflammatory mediators.

- Scavenging ROS : Its antioxidant properties likely stem from the ability to donate electrons to free radicals, thus neutralizing them.

- Cellular Protection : By enhancing the expression of protective enzymes like glutathione peroxidase, it may bolster cellular defenses against oxidative damage.

Case Studies

- In Vitro Studies : In cell culture studies, similar oxalamide derivatives have demonstrated significant reductions in oxidative stress markers when exposed to H2O2. This suggests that our compound could have comparable protective effects on cellular integrity .

- Animal Models : Preliminary studies using animal models have shown that compounds with structural similarities can improve outcomes in models of chronic inflammation and metabolic disorders by modulating immune responses and reducing systemic inflammation .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.